![molecular formula C13H16ClNO2 B2961250 2-Chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide CAS No. 2411201-92-6](/img/structure/B2961250.png)
2-Chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide
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Description
“2-Chloro-N-(hydroxymethyl)acetamide” is a chemical compound with the molecular formula C3H6ClNO2 . It is also known by other names such as (2-Chloroacetamido)methanol, N-(Chloroacetyl)methanolamine, and N-Hydroxymethyl-2-chloroacetamide .
Synthesis Analysis
One of the methods reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde . It has been reported to be a formaldehyde releaser .Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(hydroxymethyl)acetamide” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
“2-Chloro-N-(hydroxymethyl)acetamide” may be used as a reagent in the synthesis of 1-(aminomethyl)-2-methoxynaphthalene hydrochloride . It can also act as an amidomethylating reagent for N,N-dialkylanilines .Physical And Chemical Properties Analysis
The compound has a melting point of 100-105 °C . It is a white to cream-colored crystalline powder .Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(14)12(17)15-13(8-16)6-10-4-2-3-5-11(10)7-13/h2-5,9,16H,6-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVPMMNWGBOONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC2=CC=CC=C2C1)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide |
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